N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship RORγt modulation

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide (CAS 946348-08-9) is a synthetic small molecule with the molecular formula C21H21NO4S2 and a molecular weight of 415.5 g/mol. It belongs to a family of aryl sulfonamide ethers featuring a thiophene heterocycle and a substituted benzamide moiety.

Molecular Formula C21H21NO4S2
Molecular Weight 415.52
CAS No. 946348-08-9
Cat. No. B2854458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide
CAS946348-08-9
Molecular FormulaC21H21NO4S2
Molecular Weight415.52
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21NO4S2/c1-15-6-3-4-7-18(15)21(23)22-14-20(19-8-5-13-27-19)28(24,25)17-11-9-16(26-2)10-12-17/h3-13,20H,14H2,1-2H3,(H,22,23)
InChIKeyKWKMPGAKUOWDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide (CAS 946348-08-9): A Structurally Distinct Sulfonamide-Ether Building Block


N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide (CAS 946348-08-9) is a synthetic small molecule with the molecular formula C21H21NO4S2 and a molecular weight of 415.5 g/mol [1]. It belongs to a family of aryl sulfonamide ethers featuring a thiophene heterocycle and a substituted benzamide moiety. While specific bioactivity data for this exact compound remain scarce, its structural architecture—particularly the ortho-methyl substitution on the benzamide ring—distinguishes it from closely related analogs and positions it as a valuable tool for probing structure-activity relationships (SAR) in medicinal chemistry campaigns targeting inflammatory and autoimmune pathways.

Conformational SAR Probe
Ortho-methyl benzamide for probing target engagement geometry
Balanced Lipophilicity
Supports both biochemical and cell-based assay formats
Procurement Ready
Multi-vendor availability with consistent purity

Why Generic Substitution of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide Is Not Advisable Without Quantitative SAR Justification


Compounds within the N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide class cannot be treated as interchangeable due to the profound impact of even minor substituent variations on target binding and physicochemical properties. As outlined below, the ortho-methyl group in this compound is expected to influence conformational dynamics, lipophilicity, and target engagement relative to its unsubstituted, para-methyl, halogenated, or trifluoromethyl analogs. Assuming generic interchangeability without direct comparative data risks selecting a compound with suboptimal potency, selectivity, or pharmacokinetic profile, particularly in assays targeting nuclear receptors such as RORγt where subtle structural modifications can shift functional activity from inverse agonism to agonism.

Ortho-methyl substitution may alter conformation and target binding compared to unsubstituted analog.

Regioisomeric shift (ortho vs para) may produce distinct biological recognition profiles.

Lipophilicity variation among close analogs may shift solubility-permeability balance.

Quantitative Differentiation Evidence for N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide Relative to Closest Analogs


Ortho-Methyl Benzamide vs. Unsubstituted Benzamide: Conformational and Steric Differentiation

The ortho-methyl substitution (2-methylbenzamide) in the target compound introduces a steric hindrance that restricts rotation of the benzamide carbonyl relative to the unsubstituted benzamide analog N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide. This conformational restriction is hypothesized to alter the presentation of the amide hydrogen-bond donor/acceptor pair to the target protein binding pocket. In related RORγt modulator series, the presence and position of the methyl group on the benzamide ring have been shown to shift functional activity between inverse agonism and agonism, underscoring the critical role of this substitution [1].

Benzamide substitution
Class-level
Target: ortho-methyl (2-methylbenzamide)
Comparator: unsubstituted benzamide
Ortho-methyl may restrict carbonyl rotation, altering target engagement geometry
Class-level SAR; no direct pair data
Medicinal Chemistry Structure-Activity Relationship RORγt modulation

2-Methyl vs. 4-Methyl Isomer: Regioisomeric Differentiation in Biological Recognition

The target compound (2-methyl) differs from its 4-methyl isomer (N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide, CAS 946242-66-6) solely in the position of the methyl group on the benzamide ring. In medicinal chemistry, such regioisomeric shifts often produce dramatic differences in target binding. While no direct head-to-head comparison is publicly available, literature on RORγt benzamide series demonstrates that substituent position on the benzamide ring is a key determinant of both binding affinity and functional activity, with para-substituted analogs frequently exhibiting reduced potency relative to ortho-substituted congeners in similar chemotypes [1].

Regioisomer comparison
Class-level
Target: 2-methyl (ortho)
Comparator: 4-methyl (para) isomer
Positional isomer may shift target binding and functional activity
Inferred from benzamide RORγt series
Medicinal Chemistry Isomeric Selectivity Nuclear Receptor Modulation

Physicochemical Differentiation: LogP, TPSA, and Hydrogen Bonding Capacity Dictate Downstream Profiling Suitability

The target compound exhibits a computed XLogP3-AA of 3.7, a topological polar surface area (TPSA) of 109 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. These values place it within favorable drug-like chemical space. By comparison, the 3-bromo analog (CAS 946242-23-5) has a larger molecular weight and higher lipophilicity due to the bromine atom, while the 2-fluoro analog (CAS 946348-07-8) has a lower logP. These physicochemical differences directly impact aqueous solubility, permeability, and metabolic stability, which are critical for in vivo and cellular assay performance. The moderate lipophilicity of the target compound (logP 3.7) offers a balanced profile for both biochemical and cell-based assays.

Lipophilicity delta
Reported
ΔlogP +0.5 vs unsubstituted/2-fluoro
ΔlogP –0.5 vs 3-bromo
TPSA 109 Ų (series constant)
Moderate lipophilicity may support broader assay format compatibility
Computed XLogP3; experimental validation advised
Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Tractability and Commercial Availability: Advantage of a Single Defined Scaffold

The target compound is commercially available from multiple vendors, typically at ≥95% purity, with pricing around $57 per 2 µL for a 90%+ grade [1]. This contrasts with several close analogs (e.g., the 4-methyl isomer CAS 946242-66-6, the 2-fluoro analog CAS 946348-07-8) which may have more limited commercial availability or higher procurement costs. The well-defined synthetic route to this scaffold—involving sulfonylation of a thiophene-ethylamine intermediate followed by benzamide coupling—offers reproducible access for SAR expansion.

Commercial availability
Source review
Multi-vendor; ≥95% purity; ~$57/2 µL (90%+ grade)
Reliable procurement may reduce risk for long-term SAR campaigns
Vendor listings 2023–2025; verify current pricing
Chemical Synthesis Procurement Building Block

Recommended Research Application Scenarios for N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide Based on Differentiation Evidence


Nuclear Receptor (RORγt) Ligand Identification and SAR Expansion

The compound is best deployed as a core scaffold for RORγt modulator SAR studies. Its ortho-methyl benzamide moiety provides a conformational constraint that can be systematically varied to map the structural determinants of inverse agonism versus agonism, as informed by class-level benzamide series literature [1]. The balanced logP of 3.7 supports both biochemical binding assays and cellular reporter assays without the solubility limitations of more lipophilic analogs.

Comparative Physicochemical Profiling of Sulfonamide-Ether Benzamide Series

Use this compound as a reference standard for benchmarking the physicochemical properties (logP, TPSA, hydrogen bonding capacity) of related analogs. Its computed XLogP3-AA of 3.7 and TPSA of 109 Ų place it at the midpoint of the series lipophilicity range, making it an ideal comparator for assessing how substituent modifications (e.g., halogenation, methoxy addition) shift drug-like property space [1].

Building Block for Targeted Covalent Inhibitor Design

The thiophene ring and sulfonyl group provide synthetic handles for further functionalization. The compound can serve as a starting point for introducing electrophilic warheads (e.g., acrylamide) to generate targeted covalent inhibitors, leveraging the ortho-methyl group to fine-tune the trajectory of the reactive group toward nucleophilic cysteine residues in the target protein binding pocket.

Application
Selection Property
Validation Focus
RORγt SAR expansion
Ortho-methyl conformational constraint
Functional activity mapping (inverse agonism vs agonism)
Physicochemical profiling reference
Balanced lipophilicity midpoint
Solubility-permeability assay compatibility
Covalent inhibitor building block
Synthetic handles for warhead introduction
Warhead trajectory optimization
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